molecular formula C12H13BrN2O B571982 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole CAS No. 1245649-58-4

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Cat. No.: B571982
CAS No.: 1245649-58-4
M. Wt: 281.153
InChI Key: FFOAWGHMBUULGH-UHFFFAOYSA-N
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Description

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a bromine atom, a tetrahydropyran ring, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which is then functionalized with a bromine atom and a tetrahydropyran ring. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The tetrahydropyran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
  • 6-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1H-benzo[d]imidazole
  • 6-Bromo-1-(tetrahydro-2H-pyran-5-yl)-1H-benzo[d]imidazole

Uniqueness

The uniqueness of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

IUPAC Name

6-bromo-1-(oxan-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOAWGHMBUULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681018
Record name 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-58-4
Record name 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine (600 mg, 1.99 mmol) in HCOOH (10 mL) was added Fe powder (1.3 g, 23.2 mmol). After stirring for 4 h at reflux temperature, the mixture was diluted with MeOH (100 mL) and filtered over a Celite pad. The filtrate was concentrated to give the title compound which was directly used for next step without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of compound 5-bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine (500 mg, 1.852 mmol) in HC(OMe)3 (2 mL) was added TsOH (15 mg, 0.0789 mmol). The reaction mixture was stirred at 100° C. for 12 h. The reaction mixture was extracted with DCM washed with water and the organic layer dried over sodium sulfate which was removed by filtration. After concentration of the filtrate, the crude product was purified by column (201 mg, 38.53%). LCMS (m/z): 281.0, 283.0 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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